4,5-Thiazoledicarboxaldehyde
Overview
Description
4,5-Thiazoledicarboxaldehyde is a heterocyclic organic compound with the molecular formula C5H3NO2S It features a five-membered ring containing sulfur and nitrogen atoms, making it part of the thiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Thiazoledicarboxaldehyde typically involves the reaction of thiazole derivatives with aldehyde groups. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . This reaction is carried out at room temperature and yields the desired product efficiently.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available starting materials and mild reaction conditions is preferred to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Thiazoledicarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive aldehyde groups and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde groups to primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Major Products Formed: The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted thiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,5-Thiazoledicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the development of dyes, biocides, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4,5-Thiazoledicarboxaldehyde and its derivatives involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole-4-carboxaldehyde: Similar in structure but with different reactivity and applications.
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazole ring but differ in their pharmacological effects
Uniqueness: 4,5-Thiazoledicarboxaldehyde is unique due to its dual aldehyde groups, which provide distinct reactivity compared to other thiazole derivatives
Properties
IUPAC Name |
1,3-thiazole-4,5-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZLTKQOBJPLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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